

An In-depth Technical Guide to the Crystal Structure Analysis of Norfloxacin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of **norfloxacin**, a widely used fluoroquinolone antibiotic. **Norfloxacin**'s clinical efficacy and physicochemical properties, such as solubility and bioavailability, are intrinsically linked to its solid-state structure. Understanding its various crystalline forms—polymorphs, hydrates, and co-crystals—is therefore of paramount importance in drug development and formulation. This document details the crystallographic data, intermolecular interactions, and experimental protocols associated with the structural elucidation of **norfloxacin**'s diverse solid forms.

Crystalline Forms of Norfloxacin: An Overview

Norfloxacin is known to exist in multiple crystalline forms, a phenomenon known as polymorphism. These different forms arise from variations in the arrangement and/or conformation of the molecules in the crystal lattice.[1] To date, several anhydrous polymorphs (Forms A, B, and C), various hydrated forms, and a range of co-crystals and salts have been identified and characterized.[1][2][3] The formation of these different solid-state structures can be influenced by factors such as the solvent used for crystallization, temperature, and the presence of co-formers.[1][4]

The molecule's structure, featuring a carboxylic acid group and a piperazine ring, allows for the formation of a zwitterion in aqueous solution, which influences its solubility.[2] The ability to form various hydrogen bonds and π - π stacking interactions is a key driver for the formation of different crystal structures.[2]



Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for several known forms of **norfloxacin**, including its anhydrous polymorphs, hydrates, and selected co-crystals. These data are essential for the identification and characterization of these solid forms.

Table 1: Crystallographic Data for Anhydrous Norfloxacin Polymorphs

Form	Crys tal Syst em	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Z	Refer ence
Form A	Triclin ic	P-1	-	-	-	-	-	-	1	[2]
Form A	Mono clinic	P21/c	8.553 2(4)	-	-	90	-	90	-	[1][5]

Note: Conflicting data exists for Form A. Further research is needed for clarification. Data for Forms B and C were not available in the searched literature.

Table 2: Crystallographic Data for Norfloxacin Hydrates

Hydr ate Form	Crys tal Syst em	Spac e Grou p	a (Å)	b (Å)	c (Å)	α (°)	β (°)	у (°)	Z	Refer ence
1.25 Hydra te	Mono clinic	P21/c	-	-	-	-	-	-	-	[3][6]
1.125 Hydra te	Mono clinic	P21/c	-	-	-	-	-	-	-	[3][6]

Table 3: Crystallographic Data for Selected Norfloxacin Co-crystals and Salts



Co- form er/S alt	Stoi chio metr y	Crys tal Syst em	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	y (°)	Z	Refe renc e
Isoni cotin amid e- CHCI 3	1:1:1	-	-	-	-	-	-	-	-	-	[2]
Succ inate Hydr ate	1:0.5 :1	-	-	-	-	-	-	-	-	-	[2]
Malo nate Dihy drate	-	-	-	-	-	-	-	-	-	-	[2]
Male ate Hydr ate	-	-	-	-	-	-	-	-	-	-	[2]
Fum aric Acid	Vario us	-	-	-	-	-	-	-	-	-	[7]
Reso rcino	1:1	-	-	-	-	-	-	-	-	-	[4]
Nicot inic Acid	1:1	Mon oclini c	Pa	-	-	-	-	-	-	4	[8]
Aceti c	-	Tricli nic	-	15.6 93	9.23 0	6.99 9	107. 376	90.3 84	96.9 82	-	[9]







Acid Solv ate

Note: A hyphen (-) indicates that the specific data point was not available in the cited literature.

Intermolecular Interactions in Norfloxacin Crystals

The stability and packing of **norfloxacin** molecules in the crystalline state are governed by a network of non-covalent interactions.

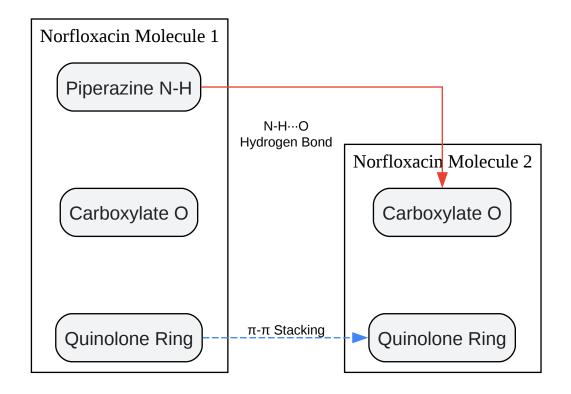
Hydrogen Bonding

Hydrogen bonds are the predominant interactions in **norfloxacin** crystals. The carboxylic acid group and the piperazine moiety are the primary sites for hydrogen bond donation and acceptance. In the anhydrous form A, the molecule exists as a zwitterion, with the piperazinyl nitrogen being protonated and the carboxylic group deprotonated. This facilitates strong N-H···O hydrogen bonds.[5] In co-crystals and salts, robust hydrogen bonds such as O-H···O, O-H···N, N-H···O, and N+-H···O- are commonly observed between **norfloxacin** and the coformer molecules.[2] Water molecules in hydrated forms play a crucial role in mediating hydrogen bond networks, which can lead to shifts from neutral to ionic hydrogen bonding between **norfloxacin** molecules.[6][10]

π - π Stacking Interactions

The planar quinolone ring system of **norfloxacin** facilitates π - π stacking interactions. These interactions contribute to the overall stability of the crystal lattice and often result in the formation of layered or columnar structures.[2]





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Key intermolecular interactions in **norfloxacin** crystals.

Experimental Protocols for Crystal Structure Analysis

A multi-technique approach is typically employed for the comprehensive characterization of **norfloxacin**'s crystalline forms.

Crystallization Methods

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[11][12]

- Solvent Evaporation: A common technique where a saturated solution of norfloxacin in a suitable solvent is allowed to evaporate slowly.[2]
- Slow Cooling: Crystallization is induced by gradually lowering the temperature of a saturated solution.[1]

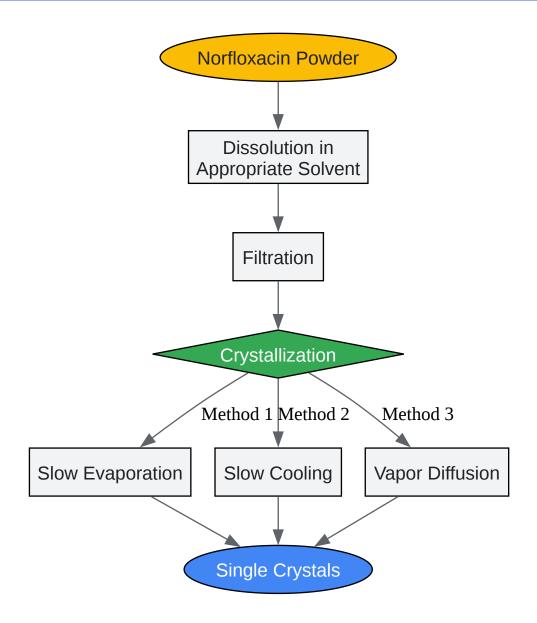




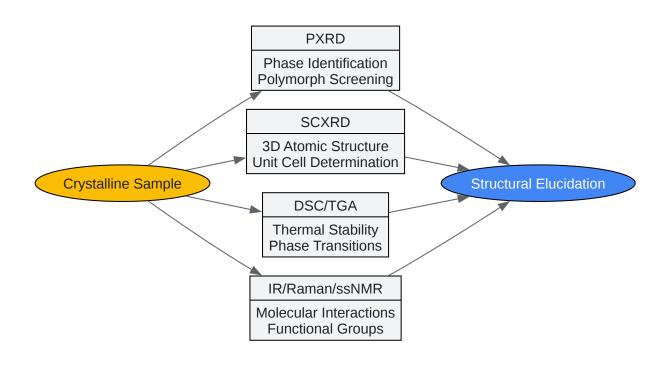


- Vapor Diffusion: An effective method where a less volatile solvent containing **norfloxacin** is allowed to slowly mix with a more volatile anti-solvent.[1]
- Mechanochemical Grinding: Co-crystals can be prepared by grinding the active pharmaceutical ingredient (API) with a co-former, sometimes with the addition of a small amount of solvent (liquid-assisted grinding).[8][13]









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